2,3-Difluoro-4-(trifluoromethoxy)benzonitrile
Overview
Description
2,3-Difluoro-4-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H2F5NO It is characterized by the presence of two fluorine atoms and a trifluoromethoxy group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-(trifluoromethoxy)benzonitrile typically involves the introduction of fluorine atoms and a trifluoromethoxy group onto a benzonitrile scaffold. One common method involves the reaction of 2,3-difluorobenzonitrile with trifluoromethoxy reagents under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms and trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The conditions often involve specific temperatures, pressures, and the presence of catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitrile derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .
Scientific Research Applications
2,3-Difluoro-4-(trifluoromethoxy)benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and a trifluoromethoxy group can influence its reactivity and binding affinity to various targets. These interactions can lead to changes in biological activity and chemical reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluorobenzonitrile
- 2,4-Difluorobenzonitrile
- 3,5-Bis(trifluoromethyl)benzonitrile
Uniqueness
2,3-Difluoro-4-(trifluoromethoxy)benzonitrile is unique due to the specific arrangement of fluorine atoms and the trifluoromethoxy group on the benzonitrile core. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
2,3-difluoro-4-(trifluoromethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F5NO/c9-6-4(3-14)1-2-5(7(6)10)15-8(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMOLENNARQMQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)F)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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